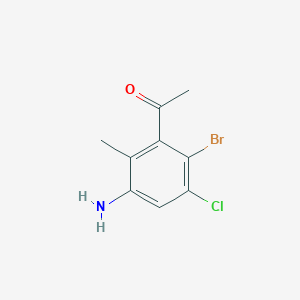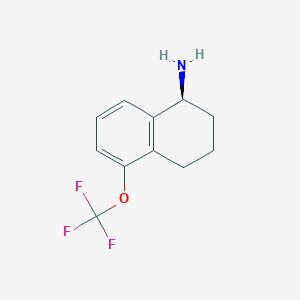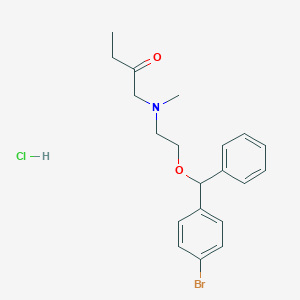
1,2,3,4-Tetrachloro-9-methoxyanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrachloro-9-methoxyanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms and a methoxy group attached to the anthracene core. It has a molecular formula of C15H8Cl4O and a molecular weight of 346.035 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-9-methoxyanthracene typically involves the chlorination of 9-methoxyanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1,2,3,4-positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
1,2,3,4-Tetrachloro-9-methoxyanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the methoxy group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of partially or fully dechlorinated anthracene derivatives.
Substitution: Formation of various substituted anthracenes depending on the nucleophile used.
科学研究应用
1,2,3,4-Tetrachloro-9-methoxyanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore properties.
作用机制
The mechanism of action of 1,2,3,4-Tetrachloro-9-methoxyanthracene involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrachloroanthracene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
9-Methoxyanthracene: Lacks the chlorine atoms, making it less reactive in substitution reactions but more suitable for certain oxidation reactions.
Uniqueness
1,2,3,4-Tetrachloro-9-methoxyanthracene is unique due to the combination of chlorine atoms and a methoxy group, which imparts distinct chemical reactivity and biological activity.
属性
CAS 编号 |
61601-19-2 |
|---|---|
分子式 |
C15H8Cl4O |
分子量 |
346.0 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-9-methoxyanthracene |
InChI |
InChI=1S/C15H8Cl4O/c1-20-15-8-5-3-2-4-7(8)6-9-10(15)12(17)14(19)13(18)11(9)16/h2-6H,1H3 |
InChI 键 |
VLBZVMAKJTYXQR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC3=CC=CC=C31)C(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)
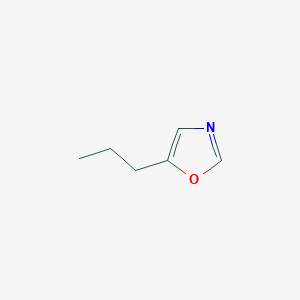

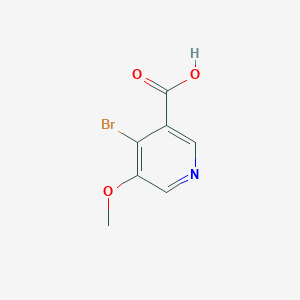



![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
